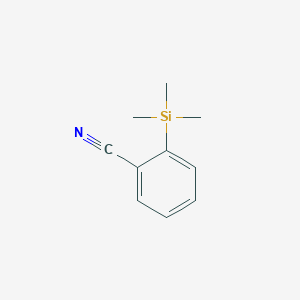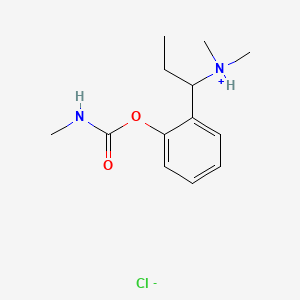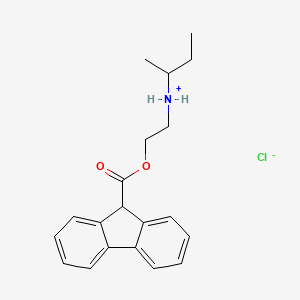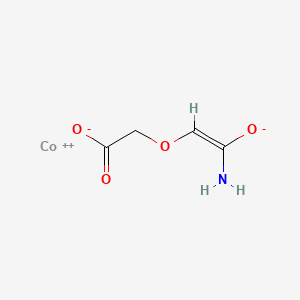![molecular formula C29H42N2O3S B13773792 4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
RH 421 is synthesized through a series of chemical reactions involving the coupling of a pyridinium salt with a styryl dye precursor. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires precise control of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of RH 421 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The process often involves multiple purification steps, including recrystallization and chromatography, to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
RH 421 undergoes various chemical reactions, including:
Oxidation: RH 421 can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: The compound can also be reduced, which may affect its ability to interact with biological membranes.
Substitution: RH 421 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in reactions involving RH 421 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RH 421 may result in the formation of oxidized derivatives with altered fluorescence properties, while reduction may yield reduced forms of the dye .
Scientific Research Applications
RH 421 has a wide range of applications in scientific research:
Mechanism of Action
RH 421 exerts its effects by interacting with the lipid bilayers of cell membranes. The compound’s significant dipole moment causes a dipole potential jump at the membrane-solution interface. This interaction affects the conductance of ion channels and the overall membrane potential, making RH 421 a valuable tool for studying membrane dynamics .
Comparison with Similar Compounds
Similar Compounds
RH 237: Another styryl dye used for similar applications, but with different spectral properties.
RH 160: A related compound with distinct fluorescence characteristics.
di-4-ANEPPS: A styryl dye used to study membrane potential changes, similar to RH 421.
Uniqueness of RH 421
RH 421 is unique due to its specific dipole moment and the resulting effects on membrane potential. This makes it particularly useful for studies requiring precise measurements of membrane dynamics and ion channel activity .
Properties
Molecular Formula |
C29H42N2O3S |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
4-[4-[(1Z,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H42N2O3S/c1-3-5-9-22-31(23-10-6-4-2)29-17-15-27(16-18-29)13-7-8-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-8,13-20,24-25H,3-6,9-12,21-23,26H2,1-2H3 |
InChI Key |
URNCTMHGJQSLOC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C=C\C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


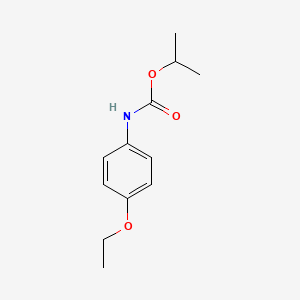
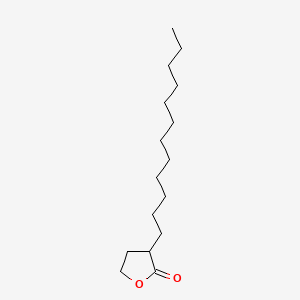

![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)
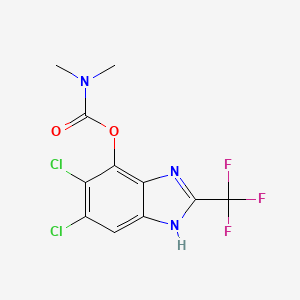
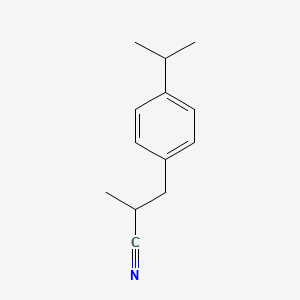
![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)

![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
